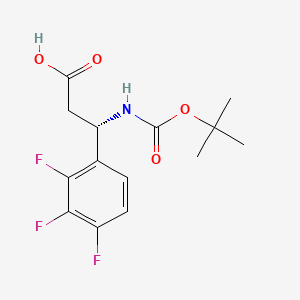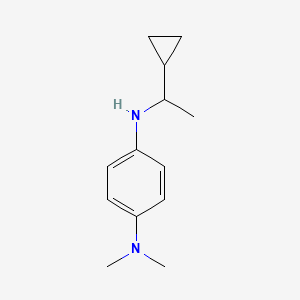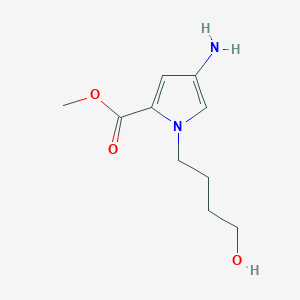![molecular formula C12H22BrNO2 B15300250 tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate: is a chemical compound with the molecular formula C13H24BrNO2. It is a derivative of carbamate, featuring a tert-butyl group, a cyclobutyl ring, and a bromoethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
准备方法
The synthesis of tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-bromoethyl)cyclobutylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
化学反应分析
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
科学研究应用
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromoethyl group.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate involves the reactivity of its bromoethyl group. This group can undergo nucleophilic substitution reactions with various biological nucleophiles, leading to the modification of proteins and enzymes. The carbamate group can also interact with active sites of enzymes, inhibiting their activity .
相似化合物的比较
tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate can be compared with similar compounds such as:
tert-Butyl N-(2-bromoethyl)carbamate: This compound lacks the cyclobutyl ring, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
tert-Butyl N-{[1-(bromomethyl)cyclobutyl]methyl}carbamate: This compound has a bromomethyl group instead of a bromoethyl group, affecting its reactivity and the types of reactions it can undergo
属性
分子式 |
C12H22BrNO2 |
|---|---|
分子量 |
292.21 g/mol |
IUPAC 名称 |
tert-butyl N-[[1-(2-bromoethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-9-12(7-8-13)5-4-6-12/h4-9H2,1-3H3,(H,14,15) |
InChI 键 |
JTSFBUUKWIUUFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



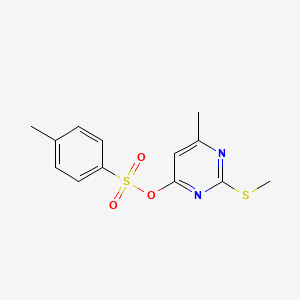
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
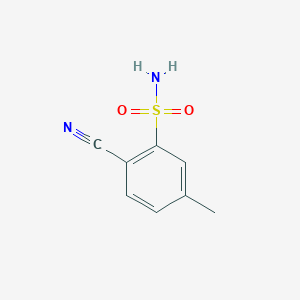
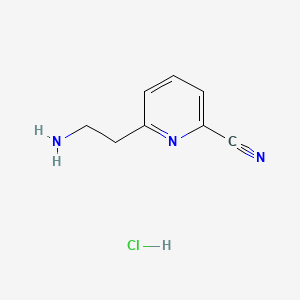
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
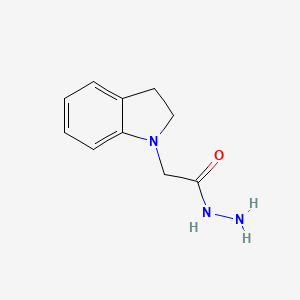
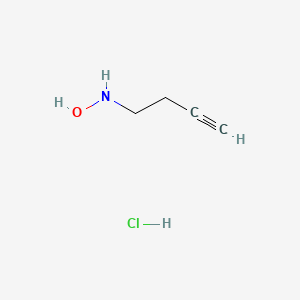
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)


